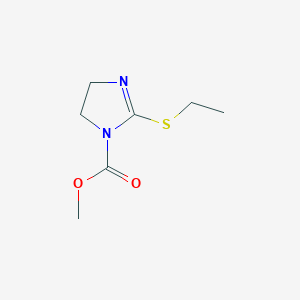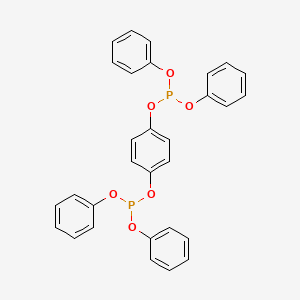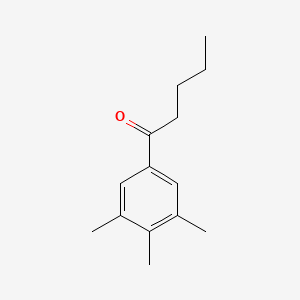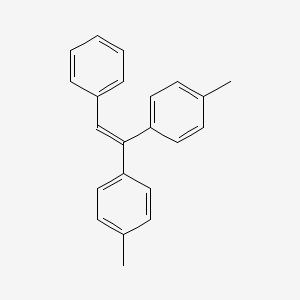
2,2-Dibutyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of two butyl groups at the 2-position further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibutyl-1,3-dithiolane typically involves the reaction of 1,3-dithiol with butyl halides under mild conditions. One common method includes the use of 1,3-dithiol and butyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure the efficient formation of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or disulfides. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophilic bases
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted dithiolanes
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential in drug delivery systems due to its ability to undergo thiol-disulfide exchange reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties, such as self-healing materials and stimuli-responsive hydrogels.
Wirkmechanismus
The mechanism of action of 2,2-Dibutyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the strained sulfur-sulfur bond in the five-membered ring, which makes it prone to nucleophilic attack. The compound can interact with thiol-containing molecules, leading to the formation of new disulfide bonds and the release of the original thiol group. This mechanism is crucial for its applications in drug delivery and dynamic covalent chemistry.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: Lacks the butyl groups, leading to different reactivity and applications.
1,3-Dithiane: Contains a six-membered ring, resulting in less ring strain and different chemical properties.
2,2-Dimethyl-1,3-dithiolane: Similar structure but with methyl groups instead of butyl groups, affecting its reactivity and applications.
Uniqueness of 2,2-Dibutyl-1,3-dithiolane: The presence of two butyl groups at the 2-position of the 1,3-dithiolane ring imparts unique chemical properties to this compound. These groups increase the compound’s hydrophobicity and influence its reactivity, making it distinct from other members of the 1,3-dithiolane family. Its ability to undergo thiol-disulfide exchange reactions efficiently makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59729-25-8 |
|---|---|
Molekularformel |
C11H22S2 |
Molekulargewicht |
218.4 g/mol |
IUPAC-Name |
2,2-dibutyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-5-7-11(8-6-4-2)12-9-10-13-11/h3-10H2,1-2H3 |
InChI-Schlüssel |
OVCKIQROGZGICM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(SCCS1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)


![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)





![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)

